Magnesium bicarbonate

Overview

Description

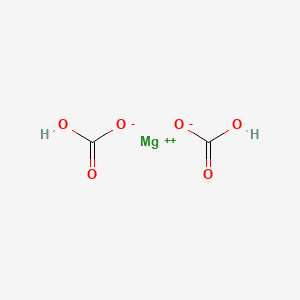

Magnesium bicarbonate, also known as magnesium hydrogencarbonate, is a chemical compound with the formula Mg(HCO₃)₂. It is the bicarbonate salt of magnesium and is typically found in aqueous solutions. This compound is not stable in solid form and decomposes into magnesium carbonate, carbon dioxide, and water when dried . This compound plays significant roles in various industries and natural processes, despite being relatively less well-known .

Preparation Methods

Magnesium bicarbonate can be synthesized through several methods:

-

Reaction of Carbonic Acid and Magnesium Hydroxide: : This method involves the reaction of dilute solutions of carbonic acid (such as seltzer water) with magnesium hydroxide (milk of magnesia) . [ \text{Mg(OH)}_2 + 2\text{CO}_2 \rightarrow \text{Mg(HCO}_3\text{)}_2 ]

-

Synthesis from Magnesium Acetate and Sodium Bicarbonate: : Another method involves the reaction of magnesium acetate with sodium bicarbonate . [ \text{Mg(CH}_3\text{COO)}_2 + 2\text{NaHCO}_3 \rightarrow \text{Mg(HCO}_3\text{)}_2 + 2\text{CH}_3\text{COONa} ]

-

Industrial Production: : Industrially, this compound solutions are often prepared by bubbling carbon dioxide through a suspension of basic magnesium carbonate in water .

Chemical Reactions Analysis

Magnesium bicarbonate undergoes several types of chemical reactions:

-

Decomposition: : When dried, this compound decomposes into magnesium carbonate, carbon dioxide, and water . [ \text{Mg(HCO}_3\text{)}_2 \rightarrow \text{MgCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

-

Reaction with Acids: : this compound reacts with acids to form magnesium salts, carbon dioxide, and water . [ \text{Mg(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{CO}_2 + 2\text{H}_2\text{O} ]

-

Reaction with Bases: : It can also react with bases to form magnesium hydroxide and carbonates . [ \text{Mg(HCO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Mg(OH)}_2 + 2\text{NaHCO}_3 ]

Scientific Research Applications

Magnesium bicarbonate has various applications in scientific research and industry:

Water Treatment: It is used in water treatment facilities to soften water by reacting with calcium present in it.

Health and Nutrition: This compound is used in mineral water and dietary supplements due to its health benefits, such as regulating blood pressure, protein synthesis, and nerve and muscle functions.

Industry: It is used in fire extinguishing compounds and as a basic component in certain types of ceramics.

Environmental Significance: This compound contributes to the global carbon cycle by helping store carbon in the form of carbonates, thus playing a role in carbon sequestration and mitigating the effects of global warming.

Mechanism of Action

Magnesium bicarbonate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Magnesium bicarbonate can be compared with other magnesium compounds such as magnesium carbonate, magnesium citrate, and magnesium oxide:

Magnesium Carbonate: Unlike this compound, magnesium carbonate is stable in solid form and is commonly used as an antacid.

Magnesium Citrate: Magnesium citrate has higher bioavailability compared to this compound and is often used as a dietary supplement.

Magnesium Oxide: Magnesium oxide is another common form of magnesium supplement but has lower bioavailability compared to magnesium citrate.

This compound is unique in its ability to exist only in aqueous solutions and its role in environmental processes such as carbon sequestration .

Biological Activity

Magnesium bicarbonate is a compound that plays a crucial role in various biological processes within the human body. Its significance stems from its ability to provide magnesium ions, which are essential for numerous physiological functions, including enzyme activation, muscle contraction, and nerve function. This article explores the biological activity of this compound, highlighting its mechanisms of action, health benefits, and relevant research findings.

1. Enzyme Activation and Metabolism

Magnesium is a cofactor for over 300 enzymes involved in critical biochemical reactions. This compound contributes to the activation of enzymes that regulate protein, lipid, and carbohydrate metabolism, thereby facilitating energy production and nutrient utilization in the body .

2. Muscle and Nerve Function

Magnesium is vital for maintaining normal muscle and nerve function. It helps regulate electrical impulses across cell membranes, which is essential for muscle contraction and relaxation as well as neurotransmission . this compound aids in maintaining the electrical charge of cells, particularly in muscles and nerves.

3. Bone Health

Magnesium plays a significant role in bone metabolism by influencing calcium homeostasis. It is involved in the synthesis of bone matrix proteins and helps to prevent osteoporosis by regulating parathyroid hormone levels . Studies indicate that this compound supplementation may enhance bone health by providing a bioavailable source of magnesium .

Health Benefits

1. Cardiovascular Health

this compound has been associated with cardiovascular health benefits. It aids in regulating blood pressure and supports heart muscle function, potentially reducing the risk of cardiovascular diseases . A study indicated that magnesium supplementation could improve lipid profiles and reduce blood pressure in postmenopausal women .

2. Kidney Stone Prevention

Research suggests that this compound can help prevent kidney stones by increasing the solubility of calcium in urine, thus reducing calcium oxalate crystallization . This property makes it beneficial for individuals prone to kidney stones.

3. Lung Function

Emerging studies have suggested that this compound may positively affect lung function. Its role in muscle relaxation can support respiratory function, although further research is needed to establish definitive links .

Case Studies

A double-blind, placebo-controlled study involving 67 postmenopausal women examined the effects of this compound supplemented water over 84 days. The study found significant increases in serum magnesium concentrations and urinary pH among participants consuming the supplemented water compared to those on control water. However, there were no significant changes observed in biomarkers related to bone metabolism or serum lipids during this period .

Comparative Studies

A comparative study evaluated the buffering capacities of magnesium hydroxide versus sodium bicarbonate formulations. Results indicated that magnesium hydroxide exhibited superior buffering stability and safety when administered orally compared to sodium bicarbonate . This highlights the potential advantages of magnesium-based compounds in clinical applications.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Enzyme Activation | Cofactor for over 300 enzymes | Enhances metabolic processes |

| Muscle Function | Regulates electrical impulses | Supports muscle contraction and relaxation |

| Bone Health | Influences calcium metabolism | Prevents osteoporosis |

| Cardiovascular Support | Regulates blood pressure | Reduces cardiovascular disease risk |

| Kidney Stone Prevention | Increases calcium solubility in urine | Reduces risk of kidney stone formation |

| Lung Function | Aids in muscle relaxation | Potentially improves respiratory function |

Properties

IUPAC Name |

magnesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDJLDTYWNBUKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HCO3)2, C2H2MgO6 | |

| Record name | Magnesium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062170 | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-64-4 | |

| Record name | Magnesium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(hydrogen carbonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19E9A0647O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.